![molecular formula C17H14N4O B2358816 N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide CAS No. 2034321-50-9](/img/structure/B2358816.png)
N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide is an amide derivative of nicotinic acid and has been investigated for a variety of biological applications . It plays a critical role in cell metabolism as a precursor for nicotinamide adenine dinucleotide (NAD+), a redox cofactor .
Synthesis Analysis
The synthesis methods of nicotinamide derivatives mainly include chemical synthesis and biosynthesis . These compounds are synthesized and characterized using spectral techniques (IR, ¹H-NMR, ¹³C-NMR, and MS) . Modifications of nicotinamide through the introduction of appendages and synthesis of structural analogues open numerous possibilities for the creation and development of novel drug-like candidates .Molecular Structure Analysis
Nicotinamide consists of nicotinamide, ribose, and phosphate groups structurally . The molecular structure of nicotinamide can be viewed using Java or Javascript .Chemical Reactions Analysis
Nicotinamide mononucleotide (NMN), a naturally occurring biologically active nucleotide, mainly functions via mediating the biosynthesis of NAD+ . It has been demonstrated that its chloride salt (NR + Cl −) has beneficial effects .Physical And Chemical Properties Analysis
Nicotinamide is a well-tolerated and safe substance often used in cosmetics . It displays a relatively labile glycosidic bond, which renders its synthesis and its manipulation challenging .Scientific Research Applications
Metabolic Pathways and Toxicology
Nicotinamide, a form of vitamin B3, plays a crucial role in cellular energy metabolism through its conversion to nicotinamide adenine dinucleotide (NAD+), impacting cellular physiology and pathology. N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has been identified as a uremic toxin in the context of uremia, potentially inhibiting poly (ADP-ribose) polymerase-1 activity, suggesting a complex interplay between nicotinamide metabolism and toxicological profiles (Lenglet et al., 2016).
Pharmacological Applications
Nicotinamide is involved in various pharmacological applications, including its potential in improving blood microcirculation and acting as an antihyperlipidemic agent. Systematic analysis of nicotinamide's pharmacology clarifies its molecular mechanisms of vasoprotective action, including anti-inflammatory effects, and highlights its utility in treating atherosclerosis and related conditions (Gromova & Torshin, 2023).
Chemical Synthesis and Derivatives
The development of nicotinamide derivatives, such as N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide, is crucial for synthesizing biologically active compounds. Efficient synthetic routes for preparing alkyl derivatives of nicotinamide, including carbamoylpyridines as mimetics, have been reported, highlighting the importance of these derivatives in biochemical research (Rienzo et al., 2010).
Cellular Mechanisms and Therapeutic Potential
Nicotinamide's impact on cellular mechanisms and its therapeutic potential is vast. It influences oxidative stress, modulates pathways tied to cellular survival and death, and has been shown to have cytoprotective properties in various disorders, including immune system dysfunction, diabetes, and aging-related diseases. Its role in cellular metabolism, plasticity, longevity, and inflammatory microglial function is critical for understanding its therapeutic applications and developing new strategies for disease treatment (Maiese et al., 2009).
Mechanism of Action
Target of Action
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide, a derivative of nicotinamide, primarily targets the Niacinamide N-Methyltransferase (NNMT) and NAD+ synthesis . NNMT plays a significant role in obesity and Type 2 Diabetes , while NAD+ synthesis contributes to redox reactions and energy production in cells .
Mode of Action
The compound interacts with its targets by participating in NAD+ synthesis . It contributes to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .
Biochemical Pathways
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide affects the NAD+ synthesis pathway . This pathway is essential for redox reactions and energy generation processes within mammalian cells . A documented involvement in DNA repair and stress responses may explain the compound’s role in cellular longevity and health improvement .
Pharmacokinetics
It is known that nicotinamide, a related compound, is absorbed almost completely in the small intestine . After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys .
Result of Action
The molecular and cellular effects of N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide’s action include the enhancement of cellular energy metabolism , DNA repair , and cellular stress responses . These effects contribute to cellular longevity and health improvement .
Future Directions
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-2-1-6-19-12-15)21-11-13-3-9-20-16(10-13)14-4-7-18-8-5-14/h1-10,12H,11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFKDQULANOEHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide |
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